molecular formula C12H9N3O2S B14323506 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole CAS No. 102791-09-3

6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole

Cat. No.: B14323506
CAS No.: 102791-09-3
M. Wt: 259.29 g/mol
InChI Key: PEVXXSQYTLQDJN-UHFFFAOYSA-N
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Description

6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties to the molecule, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde. The reaction is carried out in ethanol under reflux conditions for about 2 hours. The product is then filtered and washed with cold ethanol to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

    Condensation: The benzimidazole ring can form through condensation reactions involving diamines and aldehydes.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used.

    Condensation: Acidic or basic catalysts can facilitate the condensation reactions.

Major Products

    Reduction of Nitro Group: 6-Amino-2-[(thiophen-2-yl)methyl]-1H-benzimidazole.

    Electrophilic Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can facilitate binding to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole is unique due to the combination of the benzimidazole and thiophene rings, which imparts distinct chemical and biological properties

Properties

CAS No.

102791-09-3

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

6-nitro-2-(thiophen-2-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C12H9N3O2S/c16-15(17)8-3-4-10-11(6-8)14-12(13-10)7-9-2-1-5-18-9/h1-6H,7H2,(H,13,14)

InChI Key

PEVXXSQYTLQDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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